Superior Anticoagulant & Profibrinolytic Potency of IMG over Hyperoside
In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVECs) and in vivo murine models, isorhamnetin-3-O-galactoside (IMG) demonstrated greater anticoagulant and profibrinolytic effects than hyperoside (quercetin-3-O-galactoside). Both compounds prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) and inhibited thrombin and Factor Xa (FXa) production; however, IMG uniquely achieved a significant reduction in the PAI-1/t-PA ratio, a key profibrinolytic index. The study concluded that the methoxy group on IMG positively regulates anticoagulant function, establishing a clear functional advantage over hyperoside despite both sharing a galactose 3-O-substitution [1].
| Evidence Dimension | Anticoagulant (aPTT/PT prolongation) & Profibrinolytic (PAI-1/t-PA ratio) activity |
|---|---|
| Target Compound Data | Significant prolongation of aPTT and PT; significant reduction of PAI-1/t-PA ratio |
| Comparator Or Baseline | Hyperoside (quercetin-3-O-galactoside): significant prolongation of aPTT and PT, but no significant reduction in PAI-1/t-PA ratio reported in parallel |
| Quantified Difference | IMG exhibited qualitatively superior anticoagulant and profibrinolytic effects; statistical significance affirmed for IMG's PAI-1/t-PA reduction (p<0.05 vs. control) |
| Conditions | In vitro HUVECs stimulated with TNF-α; in vivo mouse bleeding and thrombus models |
Why This Matters
For researchers studying thrombosis or coagulation, IMG provides a unique dual-action profile (thrombin/FXa inhibition plus profibrinolytic activity) that hyperoside, its closest galactoside comparator, cannot replicate, guiding selection toward IMG when studying compound-mediated thrombolysis.
- [1] Ku, S. K., Kim, T. H., Lee, S., Kim, S. M., & Bae, J. S. (2013). Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside. Food and Chemical Toxicology, 53, 197-204. View Source
